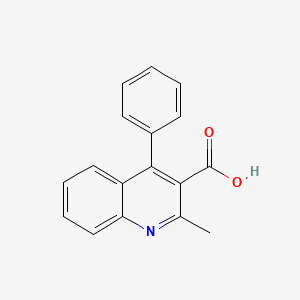
2-(Phenylethynyl)-1,1'-biphenyl
概要
説明
2-(Phenylethynyl)-1,1’-biphenyl is an organic compound characterized by the presence of a phenylethynyl group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 2-iodobiphenyl with phenylacetylene in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper co-catalyst, like copper(I) iodide. The reaction is usually performed in a solvent like triethylamine under an inert nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for 2-(Phenylethynyl)-1,1’-biphenyl are not well-documented, the Sonogashira coupling reaction remains a cornerstone in the industrial synthesis of similar compounds. The scalability of this reaction makes it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-(Phenylethynyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Strong nucleophiles like sodium amide in liquid ammonia are often used.
Major Products:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of ethyl-substituted biphenyls.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
2-(Phenylethynyl)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including luminescent materials and organic semiconductors
作用機序
The mechanism of action of 2-(Phenylethynyl)-1,1’-biphenyl largely depends on its chemical environment and the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which facilitates the substitution process . The phenylethynyl group can also participate in cyclization reactions, leading to the formation of polycyclic aromatic hydrocarbons .
類似化合物との比較
- 2-(Phenylethynyl)-1,10-phenanthroline
- 2-(Phenylethynyl)anisole
- 9-(4-Phenylethynyl)anthracene
Comparison: 2-(Phenylethynyl)-1,1’-biphenyl is unique due to its biphenyl backbone, which imparts distinct electronic and steric properties compared to other phenylethynyl-substituted compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and materials .
特性
IUPAC Name |
1-phenyl-2-(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-3-9-17(10-4-1)15-16-19-13-7-8-14-20(19)18-11-5-2-6-12-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYYVUEUCQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine](/img/structure/B3203990.png)







![2-[(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B3204045.png)

